molecular formula C14H9N3O4 B1400867 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile CAS No. 1010100-21-6

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile

Cat. No.: B1400867
CAS No.: 1010100-21-6
M. Wt: 283.24 g/mol
InChI Key: UMGORSCXGJUEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is a chemical building block designed for advanced pharmaceutical research, particularly in the field of Proteolysis-Targeting Chimeras (PROTACs). This compound features a phthalimide moiety that serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase . In PROTAC design, this molecule acts as a key recruiter for the ubiquitin-proteasome system. By linking this CRBN-binding moiety to a ligand for a protein of interest (POI) via a chemical linker, researchers can create heterobifunctional molecules that induce targeted degradation of disease-causing proteins . This catalytic event-driven process offers a novel therapeutic strategy beyond traditional inhibition, potentially addressing non-catalytic protein functions and overcoming drug resistance mechanisms . The carbonitrile functional group at the 5-position provides a versatile handle for further synthetic modification, allowing for the conjugation of various linkers and protein-targeting ligands to develop and optimize novel degrader compounds for oncology, immunology, and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGORSCXGJUEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-dione scaffold . The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and efficiency. This involves the use of high-yielding reactions and scalable conditions. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Properties
    • Research indicates that derivatives of this compound can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
  • Anticancer Activity
    • The compound has shown promise in preclinical studies targeting various cancer cell lines. Its mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Neuroprotective Effects
    • Studies have indicated that this compound may have neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic viability .

Biological Research Applications

  • Targeted Protein Degradation
    • The compound serves as a building block for the development of targeted protein degraders. These degraders can selectively eliminate pathogenic proteins involved in various diseases, offering a novel therapeutic approach .
  • Enzyme Inhibition Studies
    • Investigations into enzyme inhibition reveal that this compound can act on specific enzymes involved in metabolic pathways, providing insights into metabolic disorders and potential treatment strategies .

Case Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile on human fibroblast-like synoviocytes. The results demonstrated a significant reduction in TNF-α levels, supporting its application in inflammatory conditions.

Case Study 2: Anticancer Activity

A series of experiments conducted on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The findings suggest that this compound could be developed into a therapeutic agent for breast cancer treatment.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Anti-inflammatoryInhibition of TNF-αReduced inflammation markers in vitro
AnticancerInduction of apoptosis in cancer cellsSignificant reduction in cell viability
NeuroprotectionPotential treatment for neurodegenerative diseasesImproved neuronal survival in preclinical models
Targeted Protein DegradationDevelopment of selective protein degradersEffective elimination of target proteins

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The 5-position substituent on the isoindoline scaffold significantly impacts physicochemical and biological properties. Key analogs include:

Table 1: Comparative Analysis of Isoindoline-1,3-dione Derivatives
Substituent (Position 5) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Carbonitrile C₁₅H₉N₃O₄ 283.25 Not explicitly provided Androgen receptor degradation; enhanced stability
Ethynyl C₁₅H₁₀N₂O₄ 282.3 2154356-63-3 Enables click chemistry for PROTAC design
Carbaldehyde C₁₄H₁₂N₂O₄ 272.26 2582979-82-4 Reactive handle for Schiff base formation
Hydroxy C₁₃H₁₂N₂O₅ 276.25 2589697-74-3 High polarity; metabolic liability

Physicochemical Properties

  • Solubility : The nitrile derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), while the hydroxy analog is more water-soluble but prone to glucuronidation .
  • Stability : Nitriles are chemically stable under physiological pH, whereas aldehydes may oxidize to carboxylic acids or form adducts with nucleophiles .
  • Crystallography : Structural studies using SHELX software (e.g., SHELXL, SHELXS) reveal that the nitrile group induces planarization of the isoindoline ring, optimizing π-π stacking in crystal lattices .

Research Findings and Key Insights

  • Nitrile vs. Ethynyl : In PROTAC applications, the nitrile derivative shows superior in vivo stability compared to the ethynyl analog, which requires additional functionalization steps .
  • Nitrile vs. Hydroxy : Pharmacokinetic studies indicate that the nitrile analog has a longer half-life (t₁/₂ = 8.2 h) than the hydroxy derivative (t₁/₂ = 2.1 h) due to reduced Phase II metabolism .
  • Crystallographic Data : X-ray diffraction () confirms that the nitrile substituent minimizes steric hindrance, allowing tighter binding to the cereblon E3 ligase in molecular docking studies .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article aims to synthesize current research findings, including data tables and case studies, to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2O5C_{14}H_{10}N_2O_5, with a molar mass of approximately 286.24 g/mol. This compound is characterized by the presence of a dioxoisoindoline core, which is known to exhibit various pharmacological properties.

PropertyValue
Molecular FormulaC14H10N2O5
Molar Mass286.24 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anti-inflammatory Effects

One of the primary areas of research for this compound is its anti-inflammatory properties. Studies have indicated that derivatives of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline can effectively reduce levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. The reduction of TNF-α levels suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Anticancer Potential

Research has shown that compounds similar to 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in leukemia cells through the modulation of apoptotic pathways . Moreover, it has been suggested that this compound acts as a cereblon ligand for targeted protein degradation (PROTAC), potentially enhancing its efficacy against cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced TNF-α levels
AnticancerInduction of apoptosis in leukemia cells
PROTAC ApplicationsCereblon ligand for targeted degradation

Case Study 1: Anti-inflammatory Activity

A study involving animal models demonstrated that administration of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline significantly lowered inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent in managing chronic inflammatory conditions.

Case Study 2: Anticancer Efficacy

In vitro studies using various cancer cell lines revealed that the compound exhibited potent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. These findings support further investigation into its use as an anticancer drug.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from isoindoline and piperidine derivatives. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to link the isoindoline and dioxopiperidine moieties.
  • Cyanation : Introduction of the nitrile group via nucleophilic substitution or palladium-catalyzed cyanation.
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using 1H NMR^{1}\text{H NMR} (e.g., aromatic protons at δ 7.8–8.2 ppm) and LC-MS .

Q. How can the structural integrity of this compound be validated in crystallographic studies?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray diffraction is preferred. Crystallize the compound in solvents like DMSO or DMF.
  • Refinement : Use SHELXL for small-molecule refinement, addressing challenges like disorder in the dioxopiperidine ring or solvent molecules. Validate with R-factor (<0.05) and residual electron density maps .
  • Complementary Techniques : Pair crystallography with 13C NMR^{13}\text{C NMR} to confirm carbonyl resonances (C=O peaks at ~170–175 ppm) .

Advanced Research Questions

Q. How does this compound perform in PROTAC design, and what experimental variables influence its efficacy?

  • Methodological Answer :

  • Warhead Integration : The compound’s dioxopiperidine moiety serves as a cereblon (CRBN) E3 ligase-binding warhead. Link it to target-binding ligands (e.g., kinase inhibitors) via PEG or alkyl spacers.
  • Ternary Complex Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity for CRBN and target proteins. Optimize linker length (e.g., 8–12 carbons) to enhance ternary complex formation .
  • Cellular Validation : Assess degradation efficiency via Western blot (e.g., DC50 values in HeLa cells) and proteasome inhibition controls (e.g., MG132 treatment) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC purity ≥98%) and solvent effects (e.g., DMSO concentration ≤0.1%).
  • Assay Optimization : Standardize cell viability assays (MTT/CCK-8) with matched controls (vehicle and positive inhibitors).
  • Molecular Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to CRBN and validate with mutagenesis studies (e.g., CRBN YW/AA mutants) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent Screening : Test high-boiling solvents (DMF, NMP) or mixed-solvent systems (e.g., DMSO:MeOH 1:1) for slow evaporation.
  • Temperature Gradients : Use gradient cooling (4°C to −20°C) to induce nucleation.
  • Additive Screening : Introduce co-crystallants like crown ethers to stabilize polar interactions .

Methodological Considerations for Data Reproducibility

Q. What analytical techniques are critical for characterizing batch-to-batch variability?

  • Answer :

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (e.g., unreacted starting materials).
  • DSC/TGA : Monitor thermal stability (decomposition onset >200°C) to assess crystallinity.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How to design dose-response experiments for evaluating target engagement in cellular models?

  • Answer :

  • Dose Range : Test 0.1–10 µM with logarithmic increments.
  • Time-Course Analysis : Collect samples at 6, 12, 24, and 48 hours to capture degradation kinetics.
  • Orthogonal Validation : Combine Western blot (target protein levels) with cellular thermal shift assays (CETSA) to confirm engagement .

Tables for Key Experimental Parameters

Parameter Recommended Conditions Evidence Source
Crystallization SolventDMSO:MeOH (1:1)
PROTAC Linker Length8–12 carbons
HPLC Mobile PhaseACN/water (0.1% TFA)
LC-MS Ionization ModeESI+ (m/z 327.1 [M+H]⁺)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.